molecular formula C9H18INO2 B14673935 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide CAS No. 37147-87-8

3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide

Cat. No.: B14673935
CAS No.: 37147-87-8
M. Wt: 299.15 g/mol
InChI Key: FEHRPEULSBSCTF-UHFFFAOYSA-M
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Description

3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is a chemical compound that features a piperidine ring substituted with an acetyloxy group and a dimethyl group, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide typically involves the acetylation of 1,1-dimethylpiperidin-3-ol followed by quaternization with methyl iodide. The reaction conditions often include the use of a base such as triethylamine to facilitate the acetylation process. The quaternization step is usually carried out in an aprotic solvent like acetonitrile or acetone at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring high purity and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the acetyloxy group, yielding the parent piperidine derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar aprotic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted piperidinium salts.

Scientific Research Applications

3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The piperidinium ion can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylpiperidin-3-ol: The parent compound without the acetyloxy group.

    3-(Acetyloxy)piperidine: A similar compound with a piperidine ring but without the dimethyl substitution.

    1,1-Dimethylpiperidin-1-ium chloride: A similar quaternary ammonium compound with a chloride counterion.

Uniqueness

3-(Acetyloxy)-1,1-dimethylpiperidin-1-ium iodide is unique due to the presence of both the acetyloxy group and the dimethyl substitution on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

37147-87-8

Molecular Formula

C9H18INO2

Molecular Weight

299.15 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) acetate;iodide

InChI

InChI=1S/C9H18NO2.HI/c1-8(11)12-9-5-4-6-10(2,3)7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

FEHRPEULSBSCTF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1CCC[N+](C1)(C)C.[I-]

Origin of Product

United States

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